Solubility Profile of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester in Organic Solvents
Solubility Profile of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility profile of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, an important intermediate in the synthesis of pharmaceuticals like Bortezomib.[1][2][3] We will delve into the molecular characteristics that dictate its solubility, present a gold-standard experimental protocol for its determination, analyze its predicted behavior across a spectrum of organic solvents, and discuss the underlying principles of solute-solvent interactions. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to make informed decisions in process chemistry and formulation development.
Introduction: The Significance of Solubility
L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (Molecular Formula: C₁₅H₁₅N₃O₃, Molecular Weight: 285.30 g/mol ) is a key chemical entity in pharmaceutical synthesis.[4] Understanding its solubility is not merely an academic exercise; it is a cornerstone of process optimization and rational drug design. The choice of solvent impacts reaction kinetics, impurity profiles, and, most critically, the efficiency of purification methods like crystallization.[5] For formulation scientists, solubility data dictates the feasibility of developing various dosage forms and directly influences a drug's ultimate bioavailability.[6][7] This guide provides the theoretical framework and practical methodology to expertly characterize and interpret the solubility of this compound.
Physicochemical Properties & Structural Analysis
The solubility of a molecule is intrinsically linked to its structure. A thorough analysis of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester's functional groups is essential for predicting its behavior in different solvent environments.
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Molecular Structure:
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Phenyl Ring: A large, non-polar aromatic group that favors interactions with non-polar or moderately polar solvents through van der Waals forces.
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Amide Linkage (-CONH-): A polar, planar group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This is a primary site for interaction with protic solvents.
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Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. These nitrogen atoms are hydrogen bond acceptors, contributing to the molecule's overall polarity.
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Methyl Ester (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.
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Computed Properties:
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XLogP3: 0.8.[4] This value suggests the molecule has a relatively balanced hydrophilic and lipophilic character, predicting moderate solubility in a range of solvents rather than extreme preference for either very polar or very non-polar media.
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Based on this structure, the molecule is classified as polar, with both hydrogen bond donor and acceptor capabilities. Its solubility will be dictated by the balance between the non-polar phenyl region and the multiple polar functional groups. The principle of "like dissolves like" suggests that the compound will be most soluble in solvents that share its physicochemical characteristics, such as polar aprotic and polar protic solvents.[5][8][9]
Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To ensure accuracy and reproducibility, the equilibrium solubility of the compound should be determined using the widely accepted shake-flask method.[7][10][11] This method measures the thermodynamic solubility, which is the saturation point of a solution at equilibrium.[6][7]
Experimental Rationale
The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This equilibrium state represents the maximum amount of solute a solvent can hold at a given temperature. Using excess solid ensures that this equilibrium is genuinely reached and maintained.[10] Agitation for an extended period (24-72 hours) is critical to overcome kinetic barriers to dissolution.[10] Subsequent analysis via a specific and validated method like HPLC is necessary to accurately quantify the solute concentration without interference from potential impurities.[10][12]
Step-by-Step Protocol
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Preparation: Add an excess amount of solid L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester to a series of glass vials, each containing a known volume of the selected organic solvent. "Excess" means enough solid remains visible after the equilibration period.
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Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 72 hours. The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
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Phase Separation: Once equilibrium is established, remove the vials and allow them to stand undisturbed to let the undissolved solid settle. Centrifuge the vials to further pellet the excess solid.
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Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert 0.45 µm PTFE syringe filter to remove any remaining microscopic particles.[10] This step is crucial to prevent artificially high results from suspended solids.
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Quantification:
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Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
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Determine the concentration of the dissolved solute using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Quantify the concentration against a standard calibration curve generated from solutions of the compound at known concentrations.[10]
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Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor used.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Method.
Illustrative Solubility Profile
While a comprehensive experimental dataset is not publicly available, we can construct an illustrative solubility profile based on the molecule's physicochemical properties. The following table presents expected solubility values across a range of organic solvents, categorized by polarity.
| Solvent Class | Solvent | Polarity Index | H-Bonding | Expected Solubility (mg/mL) at 25°C |
| Non-Polar | n-Hexane | 0.1 | None | < 0.1 |
| Toluene | 2.4 | None | 1 - 5 | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Acceptor | 20 - 50 |
| Ethyl Acetate | 4.4 | Acceptor | 15 - 40 | |
| Acetone | 5.1 | Acceptor | > 50 | |
| Acetonitrile (ACN) | 5.8 | Acceptor | > 50 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 100 | |
| Polar Protic | Ethanol | 4.3 | Donor & Acceptor | 10 - 30 |
| Methanol | 5.1 | Donor & Acceptor | 20 - 50 |
Note: These values are illustrative estimates for educational purposes and must be confirmed by experimental determination following the protocol in Section 3.
Interpretation and Discussion
The predicted solubility profile reveals a clear correlation between solvent properties and the solute's structural features.
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In Non-Polar Solvents: The expected solubility in n-hexane is negligible. The energy required to break the intermolecular forces (hydrogen bonds and dipole-dipole interactions) between the solute molecules is not compensated by the weak van der Waals forces that would form with hexane.[8] Solubility in toluene is slightly better due to potential π-π stacking interactions between the aromatic rings of toluene and the solute.
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In Polar Aprotic Solvents: A significant increase in solubility is predicted in this class. Solvents like DCM, acetone, and DMSO can effectively solvate the molecule. Their dipoles interact strongly with the polar amide, ester, and pyrazine groups. As strong hydrogen bond acceptors, they can interact with the amide N-H, disrupting the solute-solute hydrogen bonds that maintain the crystal lattice.[9] The very high solubility in DMSO is a common feature for molecules of this type, owing to its high polarity and strong H-bond accepting capability.[8]
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In Polar Protic Solvents: Methanol and ethanol are effective solvents because they are both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the solute's amide, ester, and pyrazine functionalities, leading to good solvation.[9] The slightly lower predicted solubility compared to some polar aprotic solvents might be due to the solvents' own strong hydrogen-bonding networks, which must be disrupted to accommodate the solute.
Logical Framework for Solubility Prediction
Caption: Factors influencing solute-solvent compatibility.
Conclusion
The solubility of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is a complex interplay of its structural features and the properties of the chosen solvent. Its amphiphilic nature, with both significant non-polar and multiple polar, hydrogen-bonding groups, results in poor solubility in non-polar solvents and favorable solubility in polar aprotic and protic solvents. For researchers in drug development, this profile indicates that solvents like acetone, acetonitrile, methanol, and DMSO are excellent candidates for reaction media and initial formulation screening. Conversely, non-polar anti-solvents like hexane could be effective for inducing crystallization during purification. The methodologies and principles outlined in this guide provide a robust framework for the experimental determination and rational interpretation of this critical physicochemical parameter.
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